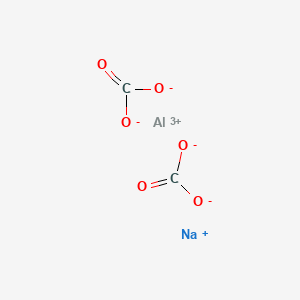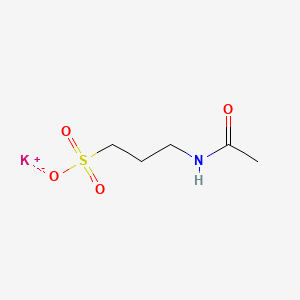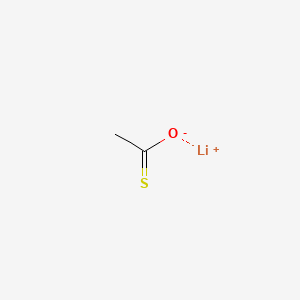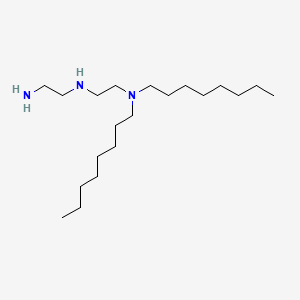
Carbonic acid, aluminum sodium salt, basic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, aluminum sodium salt, basic: is a compound that combines the properties of carbonic acid, aluminum, and sodium. It is known for its unique chemical structure and properties, which make it useful in various industrial and scientific applications. This compound is often used in the preparation of other chemicals and materials due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of carbonic acid, aluminum sodium salt, basic typically involves the reaction of aluminum hydroxide with sodium carbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Al(OH)}_3 + \text{Na}_2\text{CO}_3 \rightarrow \text{NaAl(CO}_3\text{OH)}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reactants and controlled reaction conditions. The process may include steps such as filtration, drying, and purification to obtain the final product in its pure form. The use of advanced equipment and techniques ensures the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Carbonic acid, aluminum sodium salt, basic undergoes various types of chemical reactions, including:
Acid-Base Reactions: It can react with strong acids to form aluminum salts and carbon dioxide.
Decomposition Reactions: Under certain conditions, it can decompose to release carbon dioxide and form aluminum hydroxide and sodium carbonate.
Substitution Reactions: It can participate in substitution reactions where one of its components is replaced by another chemical species.
Common Reagents and Conditions:
Acids: Strong acids like hydrochloric acid can react with this compound to produce aluminum chloride, carbon dioxide, and water.
Heat: Heating the compound can lead to its decomposition, releasing carbon dioxide and forming other products.
Major Products Formed:
Aluminum Salts: When reacted with acids.
Carbon Dioxide: Released during decomposition.
Sodium Carbonate: Formed as a byproduct in some reactions
Applications De Recherche Scientifique
Chemistry: In chemistry, carbonic acid, aluminum sodium salt, basic is used as a reagent in various reactions. Its unique properties make it suitable for use in the synthesis of other compounds and materials.
Biology: In biological research, this compound is used to study the effects of aluminum and sodium on biological systems. It is also used in the preparation of certain biological buffers.
Medicine: In medicine, it is used in the formulation of certain pharmaceuticals and as an antacid due to its ability to neutralize stomach acid.
Industry: In industrial applications, it is used in water treatment processes, as a catalyst in chemical reactions, and in the production of ceramics and glass .
Mécanisme D'action
The mechanism of action of carbonic acid, aluminum sodium salt, basic involves its ability to interact with various molecular targets. When dissolved in water, it forms carbonic acid and aluminum hydroxide, which can then participate in further reactions. The aluminum component can act as an astringent, causing the shrinkage or constriction of body tissues. The sodium component can neutralize acids, making it useful as an antacid .
Comparaison Avec Des Composés Similaires
Sodium Carbonate:
Aluminum Hydroxide: Used as an antacid and in water treatment, but does not contain sodium.
Calcium Carbonate: Used in similar applications but contains calcium instead of aluminum and sodium.
Uniqueness: Carbonic acid, aluminum sodium salt, basic is unique due to its combination of aluminum, sodium, and carbonate ions. This combination gives it distinct properties that are not found in other similar compounds. Its ability to act as both an antacid and an astringent makes it particularly valuable in medical and industrial applications .
Propriétés
Numéro CAS |
52503-73-8 |
|---|---|
Formule moléculaire |
C2AlNaO6 |
Poids moléculaire |
169.99 g/mol |
Nom IUPAC |
aluminum;sodium;dicarbonate |
InChI |
InChI=1S/2CH2O3.Al.Na/c2*2-1(3)4;;/h2*(H2,2,3,4);;/q;;+3;+1/p-4 |
Clé InChI |
VCNTUJWBXWAWEJ-UHFFFAOYSA-J |
SMILES canonique |
C(=O)([O-])[O-].C(=O)([O-])[O-].[Na+].[Al+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)










![3-(4-Aminophenyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12646214.png)

